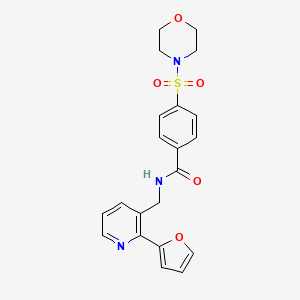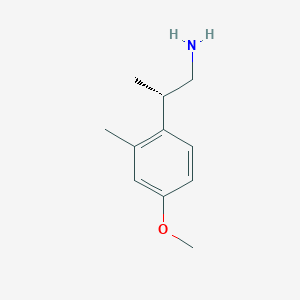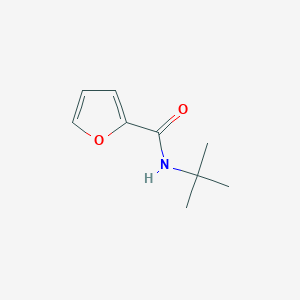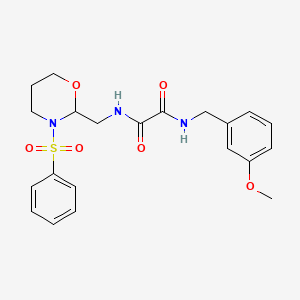![molecular formula C13H20ClN3O4S B2460320 N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1595068-76-0](/img/structure/B2460320.png)
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as SN-6, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective inhibitor of the sodium-calcium exchanger (NCX), a membrane protein that plays a crucial role in regulating calcium homeostasis in cells.
Applications De Recherche Scientifique
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been extensively used in scientific research to study the role of NCX in various physiological processes. It has been shown to inhibit NCX-mediated calcium efflux in cardiac myocytes, leading to increased intracellular calcium levels and enhanced contractility. N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has also been used to investigate the role of NCX in neuronal signaling, where it has been shown to regulate calcium signaling in hippocampal neurons.
Mécanisme D'action
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide acts as a selective inhibitor of NCX by binding to the intracellular loop of the protein. NCX is a membrane protein that exchanges sodium and calcium ions across the cell membrane, playing a crucial role in regulating calcium homeostasis in cells. By inhibiting NCX, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide prevents the efflux of calcium ions from the cell, leading to increased intracellular calcium levels.
Biochemical and Physiological Effects
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In cardiac myocytes, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been shown to enhance contractility by increasing intracellular calcium levels. In neuronal cells, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been shown to regulate calcium signaling, which is important for neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide in lab experiments is its high selectivity for NCX. This allows researchers to specifically target NCX-mediated calcium signaling without affecting other calcium channels. However, one limitation of using N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of NCX.
Orientations Futures
There are several future directions for the study of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide and its potential applications in scientific research. One area of interest is the role of NCX in various disease states, such as heart failure and neurological disorders. N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide could be used to investigate the potential therapeutic benefits of targeting NCX in these diseases. Additionally, further studies could be done to improve the potency and selectivity of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, which could lead to the development of more effective NCX inhibitors.
Méthodes De Synthèse
The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 1-aminocyclohexane in the presence of triethylamine. The resulting product is then treated with formaldehyde and hydrogen chloride to yield the final product, N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c14-13(8-2-1-3-9-13)10-15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,15H,1-3,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIANUDJEGVZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2460240.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)
![2-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2460243.png)
![3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2460251.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)



